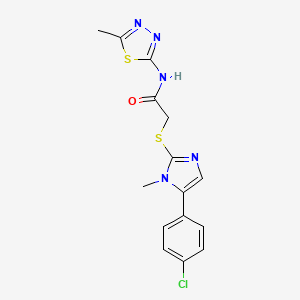
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5OS2 and its molecular weight is 379.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
It features a thioether linkage between a substituted imidazole and a thiadiazole moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the imidazole ring : Starting from appropriate precursors such as 4-chlorobenzaldehyde and methyl hydrazine.
- Thioetherification : Utilizing thiol reagents to introduce the thio group.
- Acetamide formation : Reacting with acetic anhydride or acetic acid to obtain the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, derivatives containing the 1,3,4-thiadiazole scaffold have shown significant activity against various cancer cell lines. In one study, compounds derived from 1,3,4-thiadiazoles exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent cytotoxicity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound IVc | 1.47 | Breast Cancer |
| Compound VIc | 2.30 | Lung Cancer |
| Compound VIIc | 0.85 | Colon Cancer |
Antiviral Activity
The antiviral properties of similar compounds have also been investigated. For example, derivatives containing the thiadiazole ring were tested against Tobacco Mosaic Virus (TMV), showing promising inhibition rates comparable to established antiviral agents .
Table 2: Antiviral Activity Against TMV
| Compound Name | % Inhibition | Concentration (μg/mL) |
|---|---|---|
| Compound 7b | 50% | 100 |
| Compound 7i | 45% | 100 |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Case Studies
A notable case study involved testing this compound against a panel of human cancer cell lines using the NCI-60 screening system. The results indicated that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-19-20-14(24-9)18-13(22)8-23-15-17-7-12(21(15)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQPMSBBCZCYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













